molecular formula C12H10FSi B3045010 Fluoro(diphenyl)silane CAS No. 1013-91-8

Fluoro(diphenyl)silane

Cat. No. B3045010
CAS RN: 1013-91-8
M. Wt: 201.29 g/mol
InChI Key: XYUYNCPIUPPUQF-UHFFFAOYSA-N
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Description

Synthesis Analysis

The synthesis of Fluoro(diphenyl)silane involves complex chemical processes. Silicon-fluorine chemistry has been a subject of research since the 1970s . The preparation of SiF2 to C–F bond activation using silylenes and its heavier congeners has been studied . A study on the reaction of a fluorine atom with a silane molecule (SiH4) discusses two reaction channels which form SiH3+HF and SiH3F+H .


Molecular Structure Analysis

The molecular structure of Fluoro(diphenyl)silane is characterized by the presence of silicon (Si), fluorine (F), and phenyl groups. The Si-O bond is a highly versatile chemical linkage that can be found in a variety of materials and molecules .


Chemical Reactions Analysis

The reaction of Fluoro(diphenyl)silane with other compounds is a subject of ongoing research. One study investigated the reaction of a fluorine atom with a silane molecule (SiH4), discussing two reaction channels which form SiH3+HF and SiH3F+H .

Scientific Research Applications

Surface Modification for Hydrophobicity

Fluoro(diphenyl)silane derivatives have been utilized in creating hydrophobic surfaces. A technique involving photochemical surface modification using a benzophenone silane forms a self-assembled monolayer on SiO2 surfaces, leading to the creation of ultrahydrophobic surfaces with strong adhesion to the monolayer. This method allows for precise control of surface wetting properties, thickness, and composition (Jeyaprakash, Samuel, & Rühe, 2004). Additionally, the use of fluorofunctional silanes, polysiloxanes, and silsesquioxanes has been explored to enhance the hydrophobicity of glass surfaces. These compounds can create superhydrophobic surfaces with contact angles exceeding 150° (Maciejewski et al., 2014).

Display Technology

Fluorinated diphenyl compounds, including those related to fluoro(diphenyl)silane, have been investigated for use in liquid crystal displays (LCDs). These compounds exhibit desirable properties like low melting temperature, small heat fusion enthalpy, and high resistivity, making them suitable for high contrast displays and infrared spatial light modulators (Wu et al., 1992; Wu & Hsu, 1997).

Chemical Synthesis and Polymerization

Fluoro(diphenyl)silane derivatives have been used in various chemical synthesis processes. The preparation of pentafluorophenyl(fluoro)silanes and their reactivity has been studied, highlighting their potential in chemical reactions (Frohn et al., 1996). Additionally, silane-based compounds, including diphenylsilane, have been used in combination with multifunctional acrylates for photopolymerization, yielding high-reactivity mixtures with low oxygen sensitivity (El-Roz et al., 2008).

Biocompatible Materials

Research on the biocompatibility of materials like polyaniline film has been conducted, where fluoro(diphenyl)silane derivatives are used for surface modification. These modified surfaces have shown high potential for cell proliferation, indicating promising applications in tissue engineering (Liu et al., 2010).

Mechanism of Action

One of the key mechanisms of Fluoro(diphenyl)silane is its ability to act as a coupling agent. It can form strong bonds with both organic and inorganic materials, improving their compatibility and enhancing their properties .

Future Directions

The future of Fluoro(diphenyl)silane and similar compounds lies in their potential applications in various industries. For instance, siloxanes, which are similar to Fluoro(diphenyl)silane, have found extensive applications as versatile materials for functionalising various surfaces and as building blocks for polymers and hybrid organic-inorganic systems .

properties

InChI

InChI=1S/C12H10FSi/c13-14(11-7-3-1-4-8-11)12-9-5-2-6-10-12/h1-10H
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XYUYNCPIUPPUQF-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=CC=C(C=C1)[Si](C2=CC=CC=C2)F
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C12H10FSi
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70780069
Record name Fluoro(diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

201.29 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fluoro(diphenyl)silane

CAS RN

1013-91-8
Record name Fluoro(diphenyl)silane
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70780069
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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